3-(3-Methylphenoxy)-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenoxy)-5-nitroaniline is an organic compound that belongs to the class of aromatic amines It features a nitro group and a methylphenoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenoxy)-5-nitroaniline typically involves the nitration of 3-(3-Methylphenoxy)aniline. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenoxy)-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized under specific conditions to form quinonoid structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 3-(3-Methylphenoxy)-5-phenylenediamine.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Quinonoid derivatives.
Scientific Research Applications
3-(3-Methylphenoxy)-5-nitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of dyes, pigments, and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)-5-nitroaniline depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol (m-Cresol): A precursor in the synthesis of 3-(3-Methylphenoxy)-5-nitroaniline.
5-Nitro-o-anisidine: Another nitroaniline derivative with similar structural features.
3-Nitroaniline: A simpler nitroaniline compound used in various chemical applications.
Uniqueness
This compound is unique due to the presence of both a methylphenoxy group and a nitro group on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of the methylphenoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution and reduction reactions.
Properties
IUPAC Name |
3-(3-methylphenoxy)-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-2-4-12(5-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXLIPDZVDBJCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.